N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, or NMTFP, is a novel trifluoromethylated heterocyclic compound with potential applications in scientific research. NMTFP is a derivative of the phenylurea family and has a unique molecular structure with a trifluoromethyl group attached to the pyridine ring. NMTFP has been used in various research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, which are structurally related to N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have been studied for their antimicrobial properties. These compounds showed moderate antimicrobial activity in assays, highlighting their potential in medical applications (Reddy, Reddy, & Venugopal, 2003).
Cytokinin Activity
N-phenyl-N′-(4-pyridyl)urea derivatives, closely related to the compound , have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Among these, several derivatives showed significant activity, comparable to that of N6-benzyladenine, a well-known cytokinin (Takahashi et al., 1978).
Anticancer Investigations
Studies on unsymmetrical 1,3-disubstituted ureas, which include derivatives similar to N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, have revealed their potential in anticancer applications. These compounds exhibited inhibitory effects on various enzymes and showed in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Metallo-Supramolecular Assemblies
Di-(m-pyridyl)-urea ligands, similar in structure to the compound , have been utilized to assemble metallo-supramolecular macrocycles. These macrocycles, formed in a balanced equilibrium, are significant in the field of supramolecular chemistry for their potential applications in materials science and nanotechnology (Troff et al., 2012).
Antiproliferative Agents
Research into 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, structurally related to the compound , has identified several derivatives with significant antiproliferative effects on various cancer cell lines. These compounds have been proposed as potential antiproliferative agents in cancer treatment (Zhang et al., 2019).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-9-3-5-11(6-4-9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSTCYXKSIALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160570 | |
Record name | N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
CAS RN |
1227955-25-0 | |
Record name | N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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